Hypericin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

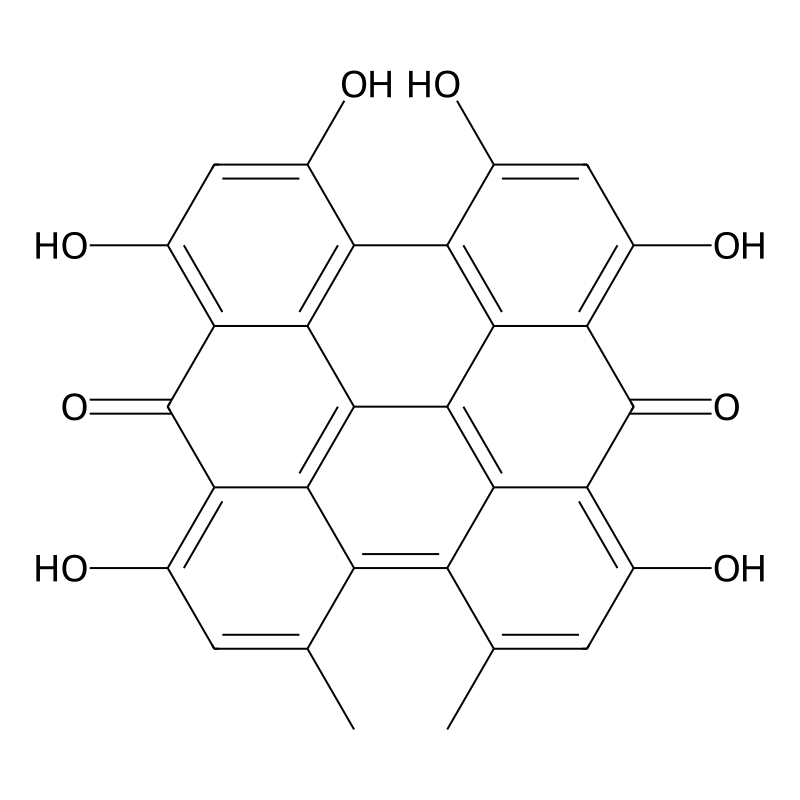

Hypericin is a naturally occurring naphthodianthrone and a potent photosensitizer primarily extracted from Hypericum perforatum. In commercial and research procurement, pure hypericin is valued for its distinct photophysical properties, including a strong absorption peak around 590-600 nm and the ability to generate reactive oxygen species upon irradiation. Unlike crude botanical extracts, analytical-grade hypericin provides exact dosing and reproducibility without the confounding presence of other bioactive metabolites. Its pronounced lipophilicity dictates its formulation requirements, often necessitating the use of DMSO, ethanol, or lipid-based nanocarriers for effective delivery in photodynamic therapy (PDT) and fluorescence diagnostic applications [1].

Substituting pure hypericin with crude St. John's Wort extracts or closely related analogs like pseudohypericin introduces specific experimental and formulation risks. Crude extracts contain hyperforin, a ligand for the pregnane X receptor (PXR) that drastically induces CYP3A4 and P-glycoprotein expression, leading to profound drug-drug interactions and altered metabolic baselines in biological assays[1]. Furthermore, pseudohypericin exhibits significantly lower stability under light exposure and alkaline conditions compared to hypericin, complicating standardized formulation and long-term storage [2]. For rigorous photodynamic and pharmacological applications, the procurement of high-purity hypericin is necessary to ensure metabolic neutrality and reproducible photocytotoxicity.

References

- [1] Komoroski, B. J., et al. (2004). Induction and inhibition of cytochromes P450 by the St. John's wort constituent hyperforin in human hepatocyte cultures. Drug Metabolism and Disposition, 32(5), 512-518.

- [2] Wirz, A., et al. (2001). Stability of hypericin and pseudohypericin in extract solutions of Hypericum perforatum and in standard solutions. Pharmazie, 56(5), 412-413.

Purity-Linked Usability: Absence of CYP3A4 Metabolic Induction

When conducting pharmacological or pharmacokinetic studies, the purity of the naphthodianthrone is critical. Crude St. John's Wort extracts containing hyperforin act as potent inducers of CYP3A4. In human hepatocyte models, hyperforin exposure resulted in a 6.8- to 32-fold increase in the metabolism of CYP3A4 substrates like docetaxel. In direct comparison, pure hypericin demonstrated no significant effect on CYP3A4, CYP1A2, or CYP2D6 enzyme activity or mRNA expression [1]. This quantitative difference dictates that researchers must procure pure hypericin to avoid massive confounding variables in metabolic and cellular assays.

| Evidence Dimension | CYP3A4-mediated drug metabolism (docetaxel) |

| Target Compound Data | Pure Hypericin: No significant induction of CYP3A4 activity or mRNA expression. |

| Comparator Or Baseline | Hyperforin / Crude Extract: 6.8- to 32-fold increase in docetaxel metabolism. |

| Quantified Difference | >6.8-fold difference in metabolic induction. |

| Conditions | Primary human hepatocyte cultures exposed for 48 hours. |

Procuring pure hypericin is essential to prevent off-target metabolic induction and ensure reproducible results in complex biological models.

Photochemical Stability and Formulation Compatibility

Hypericin and its closest analog, pseudohypericin, exhibit divergent stability profiles that directly impact formulation and storage. Under ambient light exposure and elevated temperatures, pseudohypericin degrades more rapidly than hypericin. Furthermore, pseudohypericin is highly sensitive to alkaline conditions, undergoing rapid decomposition, whereas hypericin maintains a broader range of stability [1]. This higher photochemical and pH stability makes hypericin the preferred analytical standard and active pharmaceutical ingredient (API) for long-term studies and complex formulations.

| Evidence Dimension | Photochemical and pH stability |

| Target Compound Data | Hypericin: Higher stability under light exposure and resistant to rapid alkaline degradation. |

| Comparator Or Baseline | Pseudohypericin: Accelerated degradation under light and rapid decomposition in alkaline conditions. |

| Quantified Difference | Hypericin demonstrates significantly longer half-lives under light and alkaline stress compared to pseudohypericin. |

| Conditions | Standard solutions and extract solutions monitored by HPLC-VIS/DAD over 140 days. |

Hypericin's higher stability profile reduces formulation losses and extends the shelf-life of analytical standards and therapeutic preparations.

In Vivo Photodynamic Efficacy vs. First-Generation Photosensitizers

Hypericin frequently outperforms first-generation clinical photosensitizers in targeted photodynamic therapy (PDT) models. In a P388 lymphoma murine model, PDT utilizing hypericin (5 mg/kg, irradiated at 595 nm with 120 J/cm2) yielded a substantially greater antitumoral effect when administered 2 hours prior to irradiation. Conversely, the benchmark photosensitizer Photofrin (5 mg/kg, irradiated at 630 nm with 120 J/cm2) showed no significant antitumoral effect under comparable systemic dosing[1]. Additionally, hypericin-mediated PDT uniquely induces the surface exposure of damage-associated molecular patterns (DAMPs) such as HSP70 and calreticulin, promoting immunogenic cell death [2].

| Evidence Dimension | In vivo antitumoral efficacy (PDT) |

| Target Compound Data | Hypericin: Substantial antitumoral effect and tumor reduction. |

| Comparator Or Baseline | Photofrin (Porfimer sodium): No significant antitumoral effect at matching dose. |

| Quantified Difference | Hypericin achieves significant tumor response where the benchmark fails to produce a measurable effect. |

| Conditions | DBA/2 mice bearing subcutaneously transplanted P388 lymphoma cells; 5 mg/kg i.p. dose; 120 J/cm2 irradiation. |

Buyers developing advanced PDT protocols should select hypericin over legacy photosensitizers for its higher in vivo efficacy and immunomodulatory properties.

Standardized Pharmacological and Metabolic Assays

Because pure hypericin lacks the CYP3A4-inducing properties of hyperforin found in crude extracts, it is the required material for controlled in vitro and in vivo studies. Procuring the pure compound ensures that observed biological or phototoxic effects are not confounded by off-target drug-drug interactions or altered metabolic clearance rates[1].

Advanced Photodynamic Therapy (PDT) Formulation

Hypericin's higher in vivo antitumoral efficacy compared to legacy agents like Photofrin makes it a prime candidate for next-generation PDT research. Its ability to induce immunogenic cell death via the surface exposure of calreticulin and HSP70 positions it as a highly valuable photosensitizer for oncology models [2].

Analytical Chemistry and Reference Standards

Due to its robust photochemical stability and resistance to alkaline degradation relative to pseudohypericin, hypericin is the preferred stable marker for the standardization of botanical extracts and the development of HPLC-DAD analytical methods [3].

References

- [1] Komoroski, B. J., et al. (2005). Effect of the St. John's Wort Constituent Hyperforin on Docetaxel Metabolism by Human Hepatocyte Cultures. Clinical Cancer Research, 11(19), 6972-6979.

- [2] Garg, A. D., et al. (2012). Hypericin-based photodynamic therapy induces surface exposure of damage-associated molecular patterns like HSP70 and calreticulin. Cancer Immunology, Immunotherapy, 61(2), 215-221.

- [3] Wirz, A., et al. (2001). Stability of hypericin and pseudohypericin in extract solutions of Hypericum perforatum and in standard solutions. Pharmazie, 56(5), 412-413.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (81.25%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (12.5%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (87.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

Use Classification

Dates

2: Jiang B, Wang J, Ni Y, Chen F. Necrosis avidity: a newly discovered feature of hypericin and its preclinical applications in necrosis imaging. Theranostics. 2013 Aug 10;3(9):667-76. doi: 10.7150/thno.6650. eCollection 2013. Review. PubMed PMID: 24052807; PubMed Central PMCID: PMC3776218.

3: Krammer B, Verwanger T. Molecular response to hypericin-induced photodamage. Curr Med Chem. 2012;19(6):793-8. Review. PubMed PMID: 22214453.

4: Olivo M, Fu CY, Raghavan V, Lau WK. New frontier in hypericin-mediated diagnosis of cancer with current optical technologies. Ann Biomed Eng. 2012 Feb;40(2):460-73. doi: 10.1007/s10439-011-0462-7. Epub 2011 Nov 29. Review. PubMed PMID: 22124793; PubMed Central PMCID: PMC3281199.

5: Chopra A. (64)Cu-Labeled bis-1,4,7,10-tetraazacyclododecane-N,N',N,N'-tetraacetic acid conjugated hypericin. 2011 May 03 [updated 2011 May 26]. Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2004-2013. Available from http://www.ncbi.nlm.nih.gov/books/NBK55564/ PubMed PMID: 21656982.

6: Theodossiou TA, Hothersall JS, De Witte PA, Pantos A, Agostinis P. The multifaceted photocytotoxic profile of hypericin. Mol Pharm. 2009 Nov-Dec;6(6):1775-89. doi: 10.1021/mp900166q. Review. PubMed PMID: 19739671.

7: Olivo M, Du HY, Bay BH. Hypericin lights up the way for the potential treatment of nasopharyngeal cancer by photodynamic therapy. Curr Clin Pharmacol. 2006 Sep;1(3):217-22. Review. PubMed PMID: 18666746.

8: Saw CL, Heng PW, Olivo M. Potentiation of the photodynamic action of hypericin. J Environ Pathol Toxicol Oncol. 2008;27(1):23-33. Review. PubMed PMID: 18551893.

9: Lobban CS, Hallam SJ, Mukherjee P, Petrich JW. Photophysics and multifunctionality of hypericin-like pigments in heterotrich ciliates: a phylogenetic perspective. Photochem Photobiol. 2007 Sep-Oct;83(5):1074-94. Review. PubMed PMID: 17880503.

10: Vacek J, Klejdus B, Kubán V. [Hypericin and hyperforin: bioactive components of St. John's Wort (Hypericum perforatum). Their isolation, analysis and study of physiological effect]. Ceska Slov Farm. 2007 Apr;56(2):62-6. Review. Czech. PubMed PMID: 17619301.

11: Putnik K, Stadler P, Schäfer C, Koelbl O. Enhanced radiation sensitivity and radiation recall dermatitis (RRD) after hypericin therapy -- case report and review of literature. Radiat Oncol. 2006 Sep 1;1:32. Review. PubMed PMID: 16948841; PubMed Central PMCID: PMC1564402.

12: Kiesslich T, Krammer B, Plaetzer K. Cellular mechanisms and prospective applications of hypericin in photodynamic therapy. Curr Med Chem. 2006;13(18):2189-204. Review. PubMed PMID: 16918348.

13: Saw CL, Olivo M, Soo KC, Heng PW. Delivery of hypericin for photodynamic applications. Cancer Lett. 2006 Sep 8;241(1):23-30. Epub 2005 Nov 21. Review. PubMed PMID: 16303248.

14: Kubin A, Wierrani F, Burner U, Alth G, Grünberger W. Hypericin--the facts about a controversial agent. Curr Pharm Des. 2005;11(2):233-53. Review. PubMed PMID: 15638760.

15: Kamuhabwa A, Agostinis P, Ahmed B, Landuyt W, van Cleynenbreugel B, van Poppel H, de Witte P. Hypericin as a potential phototherapeutic agent in superficial transitional cell carcinoma of the bladder. Photochem Photobiol Sci. 2004 Aug;3(8):772-80. Epub 2004 Apr 2. Review. PubMed PMID: 15295634.

16: Miskovsky P. Hypericin--a new antiviral and antitumor photosensitizer: mechanism of action and interaction with biological macromolecules. Curr Drug Targets. 2002 Feb;3(1):55-84. Review. PubMed PMID: 11899265.

17: Agostinis P, Vantieghem A, Merlevede W, de Witte PA. Hypericin in cancer treatment: more light on the way. Int J Biochem Cell Biol. 2002 Mar;34(3):221-41. Review. PubMed PMID: 11849990.

18: Agostinis P, Assefa Z, Vantieghem A, Vandenheede JR, Merlevede W, De Witte P. Apoptotic and anti-apoptotic signaling pathways induced by photodynamic therapy with hypericin. Adv Enzyme Regul. 2000;40:157-82. Review. PubMed PMID: 10828351.

19: Lavie G, Mazur Y, Lavie D, Meruelo D. The chemical and biological properties of hypericin--a compound with a broad spectrum of biological activities. Med Res Rev. 1995 Mar;15(2):111-9. Review. Erratum in: Med Res Rev 1995 May;15(3):259. PubMed PMID: 7739292.

20: Durán N, Song PS. Hypericin and its photodynamic action. Photochem Photobiol. 1986 Jun;43(6):677-80. Review. PubMed PMID: 3529141.